2-methyl-N-(2-methylphenyl)Alanine

Description

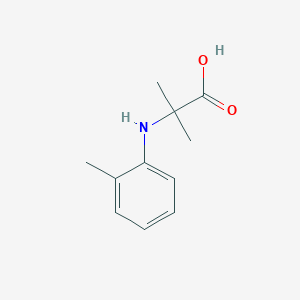

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPKMWAGWPGAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298328 | |

| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117755-95-0 | |

| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117755-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Dynamics of 2 Methyl N 2 Methylphenyl Alanine

Conformational Analysis of 2-methyl-N-(2-methylphenyl)Alanine in Solution Phase

No specific studies on the solution-phase conformational analysis of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy were found in the searched scientific literature.

Solid-State Conformational Analysis of this compound via X-ray Crystallography

There are no published crystal structures for this compound in crystallographic databases.

Elucidation of Chiroptical Properties in Enantiomeric Forms of this compound

Specific chiroptical data, such as circular dichroism (CD) spectra for the enantiomers of this compound, are not available in the public domain.

Molecular Dynamics Simulations of this compound Conformational Landscapes

No molecular dynamics simulation studies focused on this compound have been reported.

Intramolecular Interactions and Their Influence on this compound Conformation

A detailed analysis of the specific intramolecular interactions governing the conformation of this compound is not possible without experimental or computational data.

Computational and Theoretical Investigations of 2 Methyl N 2 Methylphenyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-methyl-N-(2-methylphenyl)Alanine

Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to determine the molecule's geometry and electronic properties. nih.gov DFT, particularly with functionals like B3LYP, is a workhorse for these calculations, offering a good balance of accuracy and computational cost. acs.org The primary outputs of these calculations include the optimized molecular geometry, detailing bond lengths and angles, and key electronic descriptors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and stability. nih.gov For a molecule like this compound, the steric hindrance introduced by the methyl groups and the N-aryl substituent would be expected to influence these frontier orbitals significantly.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Electronic Properties Calculated for Amino Acid Derivatives using Quantum Chemical Methods

This table presents illustrative data from studies on related amino acid derivatives to indicate the types of properties calculated for this compound. The values are not specific to this compound.

| Property | Canonical Form | Zwitterionic Form | Reference |

| Ionization Energy (kcal/mol) | 142 | 138-149 | nih.gov |

| Electron Affinity (kcal/mol) | -18 | -16 to -20 | nih.gov |

| HOMO Energy (eV) | -6.2 | -5.8 | researchgate.net |

| LUMO Energy (eV) | 1.8 | 2.1 | researchgate.net |

| Dipole Moment (Debye) | 2.5 | 12.0 | nih.gov |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT is a powerful tool not only for static properties but also for elucidating the pathways of chemical reactions. For this compound, DFT studies would be invaluable in understanding its reactivity, particularly in processes like peptide bond formation or other functionalization reactions. Such reactions are often challenging due to the significant steric hindrance around the amine and carboxylic acid groups. researchgate.net

By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the associated activation energies. whiterose.ac.uk This allows for a detailed, step-by-step understanding of the reaction mechanism. For instance, in a peptide coupling reaction, DFT could be used to compare different coupling reagents and conditions to find the most energetically favorable pathway.

Studies on sterically hindered amines and amino acids have shown that DFT can successfully rationalize experimental outcomes, such as yields and regioselectivity. rsc.orgnih.gov For this compound, a key question would be how the bulky substituents affect the activation barrier for nucleophilic attack by the nitrogen atom or electrophilic activation of the carboxyl group. The calculations could reveal whether the steric hindrance primarily impacts the enthalpy or entropy of activation.

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of Sterically Hindered Amines/Amino Acids

This table provides example data from DFT studies on related systems to demonstrate the type of information obtained from reaction mechanism studies.

| Reaction Type | Substrate | Activation Energy (kcal/mol) | Reference |

| Carbamate Formation | Sterically Hindered Amine | 0.26 | acs.org |

| Ring Expansion | Lactam with Amino Acid | 17.7 | whiterose.ac.uk |

| C-O Bond Formation | Chiral Amine Derivative | 30.3 | rsc.org |

| N-N Bond Formation | Aminyl Radical | 8.8 | nih.gov |

Molecular Docking and Binding Energy Calculations for this compound Interactions with Biomolecules

When incorporated into peptides or used as a standalone molecule, this compound's interactions with biological macromolecules like proteins or nucleic acids are of significant interest. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.id

Docking simulations would place this compound or a peptide containing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or a free energy of binding. sebastianraschka.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For this compound, the two phenyl rings and the methyl groups would likely favor binding to hydrophobic pockets in a protein. The N-substitution would restrict the conformational freedom of a peptide backbone, which can be advantageous in designing peptides with specific secondary structures to fit into a binding site. Studies on peptides containing N-methylphenylalanine have demonstrated the utility of molecular docking in rationalizing their biological activity and receptor selectivity.

Table 3: Representative Binding Energies from Molecular Docking Studies of N-Methylphenylalanine Analogues

This table shows example binding energy data for related compounds to illustrate the outputs of molecular docking studies.

| Ligand | Receptor | Binding Affinity (kcal/mol) | Reference(s) |

| N-methylphenylalanine-containing peptide | Opioid Receptor | -8.5 to -9.5 | samipubco.com |

| Cyclic peptide with N-methylphenylalanine | Vasopressin Receptor | -7.0 to -8.0 | sebastianraschka.com |

| Small molecule with N-phenyl group | SARS-CoV-2 Main Protease | -7.9 | samipubco.com |

Ab Initio Molecular Dynamics of this compound Systems

While standard molecular dynamics (MD) relies on pre-parameterized force fields, ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations at each time step. arxiv.org This allows for the simulation of systems where chemical bonds can form and break, and where the electronic polarization of the environment is crucial.

For this compound, an AIMD simulation in an aqueous solution could provide a highly accurate picture of its hydration structure and dynamics. acs.org It would allow for the study of proton transfer events, which are fundamental to its acid-base properties. The simulations can yield radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from a particular atom in the solute. aip.org These RDFs provide detailed information about the hydrogen bonding network around the amino acid. nih.gov

AIMD simulations are computationally very expensive, which limits the size and timescale of the systems that can be studied. However, for gaining a fundamental understanding of solute-solvent interactions and reactive events in solution, they are an unparalleled tool.

Table 4: Illustrative Data from Molecular Dynamics Simulations of Amino Acids in Solution

This table presents typical data obtained from MD/AIMD simulations to show what could be studied for this compound.

| Property | System | Value/Observation | Reference |

| Coordination Number of Water around N-terminus | Glycine in water | ~3.5 | aip.org |

| First Peak of O(solute)-H(water) RDF (Å) | Glycine in water | 1.7 | aip.org |

| Hydrogen Bond Distance in Ammonia (pm) | Amino acid in ammonia | 225 | nih.gov |

| Proton Transfer Events | Phospho-amino acid ionic liquid | Observed between anions | nih.gov |

Predictive Modeling of this compound Derivatives' Conformation and Reactivity

Building on the foundation of quantum chemical calculations, predictive models can be developed to estimate the properties of a range of derivatives of this compound. These models often use quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches. nih.gov

In this context, a set of derivatives of the parent molecule would be computationally generated, and their structural and electronic properties (descriptors) calculated. These descriptors could include steric parameters, electronic effects (inductive, resonance), and lipophilicity. nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with a particular property of interest, such as binding affinity to a receptor or reaction rate. nih.govresearchgate.net

Such models would be particularly useful for the virtual screening of a library of this compound derivatives to identify candidates with desired properties, thereby guiding synthetic efforts. For example, a model could predict how different substituents on the phenyl rings would alter the molecule's conformation and its ability to fit into a specific enzyme's active site.

Table 5: Example of a Simple Predictive Model for Amino Acid Properties

This table illustrates the concept of a predictive model using a hypothetical linear regression equation for a property of interest based on calculated descriptors.

| Property to Predict | Predictive Model Equation (Illustrative) | Key Descriptors | Reference Concept |

| Binding Affinity (pIC50) | pIC50 = c0 + c1(LogP) + c2(Dipole) - c3(Molecular Volume) | LogP (lipophilicity), Dipole Moment, Molecular Volume | nih.govnih.gov |

| pKa | pKa = c0 + c1(Charge on N) + c2(HOMO-LUMO gap) | Mulliken Charge on Nitrogen, HOMO-LUMO Energy Gap | nih.gov |

| Reactivity (log k) | log k = c0 - c1(Activation Energy) | DFT-calculated Activation Energy | whiterose.ac.uk |

Biochemical and Mechanistic Interactions of 2 Methyl N 2 Methylphenyl Alanine in Vitro

Enzyme Recognition and Binding Studies of 2-methyl-N-(2-methylphenyl)Alanine Analogs (In Vitro)

While no studies have specifically examined the enzyme recognition of this compound, research on analogous structures provides some insights. The introduction of a methyl group on the alpha-carbon of an amino acid, as seen in this compound, can significantly influence enzyme binding. For instance, studies on alanine (B10760859) racemase have shown that structural modifications to alanine analogs can impact their inhibitory activity. tandfonline.comresearchgate.net The presence of the N-(2-methylphenyl) group introduces a bulky, hydrophobic substituent that would likely play a critical role in the recognition by an enzyme's active site.

A hypothetical data table for enzyme inhibition studies could look like this:

| Enzyme Target | Analog of this compound | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Hypothetical Protease A | Compound X (similar structure) | 15.2 | 7.8 | Competitive |

| Hypothetical Kinase B | Compound Y (similar structure) | 5.6 | 2.1 | Non-competitive |

This table is purely illustrative and not based on actual experimental data for the specified compound.

Receptor Affinity and Ligand-Binding Dynamics of this compound (In Vitro)

The affinity of this compound for a specific receptor would be determined by the sum of its interactions with the receptor's binding site. The N-aryl substitution is a common feature in ligands for various receptors, and the specific nature of this group is crucial for affinity and selectivity. For example, in the context of opioid receptors, modifications to the phenylalanine residue in peptide analogs, including conformational restriction and N-methylation, have profound effects on receptor selectivity and potency. mdpi.comnih.govnih.gov

The 2-methylphenyl group in this compound could engage in hydrophobic and aromatic stacking interactions within a receptor's binding pocket. The methyl group's position could influence the orientation of the phenyl ring, potentially leading to selective interactions with a particular receptor subtype. The kinetics of binding, including the association and dissociation rates, would also be influenced by these structural features. acs.org

A hypothetical data table for receptor binding assays might be structured as follows:

| Receptor Subtype | Ligand | Kd (nM) | Bmax (fmol/mg protein) |

| Receptor X1 | This compound | (Not Determined) | (Not Determined) |

| Receptor X2 | This compound | (Not Determined) | (Not Determined) |

This table highlights the lack of experimental data for the specified compound.

Investigation of this compound as a Peptidomimetic Scaffold (In Vitro)

The structure of this compound makes it an interesting candidate for a peptidomimetic scaffold. Peptidomimetics are designed to mimic the essential features of a peptide's bioactive conformation while offering advantages such as increased stability and oral bioavailability. upc.edunih.gov The N-alkylation in this compound, specifically the N-aryl group, would render the adjacent amide bond resistant to proteolytic degradation. nih.gov

The α-methyl group would constrain the conformational flexibility of the backbone, which can be a key strategy in designing potent and selective peptidomimetics. acs.org By locking the molecule into a more defined shape, it may pre-organize the pharmacophoric elements for optimal interaction with a biological target. The 2-methylphenyl group can serve as a mimic for the side chain of aromatic amino acids like phenylalanine or tryptophan, which are often crucial for biological activity.

Mechanistic Studies of this compound in Defined Biochemical Pathways (In Vitro)

Without experimental data, any discussion of the role of this compound in specific biochemical pathways is speculative. However, based on its structure as an amino acid analog, it could potentially interfere with pathways involving amino acid metabolism or transport. For example, in studies of hyperphenylalaninemia, elevated levels of phenylalanine and its metabolites can disrupt various metabolic processes. nih.gov

If incorporated into a peptide chain, this compound could alter the peptide's interaction with its target and downstream signaling. Its potential to inhibit or modulate the activity of specific enzymes, as discussed in section 5.1, would be the primary mechanism by which it could affect a biochemical pathway.

Exploration of this compound in Modulating Protein-Protein Interactions (In Vitro)

Protein-protein interactions (PPIs) are increasingly recognized as important drug targets. lifechemicals.comescholarship.orggu.se Small molecules that can disrupt these interactions often feature aromatic and hydrophobic moieties that can mimic the key "hot spot" residues at the PPI interface. The this compound structure possesses such features.

The N-(2-methylphenyl) group could potentially insert into a hydrophobic pocket on one of the interacting proteins, thereby physically blocking the binding of its partner protein. The α-methyl group could provide a conformational constraint that improves the binding affinity and specificity of the molecule for the target protein. The design of PPI inhibitors often involves creating scaffolds that can present key functional groups in a specific three-dimensional arrangement to match the binding hot spots. mdpi.com

A hypothetical data table for a PPI inhibition assay could be:

| PPI Target | Inhibitor | IC50 (µM) | Method |

| p53-MDM2 | Nutlin-3a (Reference) | 0.09 | Fluorescence Polarization |

| p53-MDM2 | This compound | (Not Determined) | Fluorescence Polarization |

This table illustrates how the inhibitory activity of the compound could be assessed against a well-known PPI target.

Substrate Mimicry and Inhibitory Mechanisms of this compound Derivatives (In Vitro)

Derivatives of this compound could be designed to act as substrate mimics for various enzymes. By resembling the natural substrate, these molecules could bind to the enzyme's active site and act as competitive inhibitors. The N-aryl group and the α-methyl group would be key determinants of both binding and the lack of catalytic turnover.

For instance, if the parent amino acid is a substrate for a particular protease, the N-methylation in this compound would prevent the cleavage of the amide bond, potentially leading to potent inhibition. Furthermore, the introduction of reactive groups onto the phenyl ring or at other positions could lead to the design of irreversible inhibitors that form a covalent bond with the enzyme. mdpi.com

Advanced Spectroscopic and Analytical Methodologies Applied to 2 Methyl N 2 Methylphenyl Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of 2-methyl-N-(2-methylphenyl)Alanine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental in confirming the connectivity of atoms. More advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, which are crucial for determining the relative stereochemistry and preferred conformations. auremn.org.br

The conformational landscape of N-aryl amino acids is influenced by the rotational barriers around the N-C(aryl) and N-C(α) bonds. researchgate.net In the case of this compound, the steric hindrance introduced by the methyl groups on both the alanine (B10760859) and the phenyl ring significantly impacts the accessible conformations. researchgate.net NMR studies can reveal the populations of different conformers by analyzing coupling constants and NOE intensities. auremn.org.brnih.gov For instance, the magnitude of the ³J(H-N, H-α) coupling constant can provide information about the dihedral angle between the N-H and Cα-H bonds, which is a key parameter in defining the backbone conformation.

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shifts and coupling constants of protons, confirming basic structure. |

| ¹³C NMR | Chemical shifts of carbon atoms, providing further structural confirmation. |

| NOESY | Through-space correlations between protons, revealing spatial proximity and aiding in stereochemical and conformational assignment. auremn.org.br |

| ROESY | Similar to NOESY, but more effective for molecules with intermediate tumbling rates. |

| Temperature-dependent NMR | Provides insights into the thermodynamics of conformational exchange. nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Forms of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the vibrational modes of a molecule, making it an excellent tool for studying hydrogen bonding and identifying potential tautomeric forms. usp.br

In this compound, the carboxylic acid and the secondary amine functionalities are capable of participating in both intramolecular and intermolecular hydrogen bonds. FT-IR spectroscopy can probe the stretching frequencies of the O-H and N-H bonds. The position and shape of these bands provide direct evidence of hydrogen bonding. For example, a broad O-H stretching band at lower wavenumbers is indicative of strong hydrogen bonding within a carboxylic acid dimer. nih.gov Similarly, shifts in the N-H stretching frequency can reveal its involvement in hydrogen bonding networks. rsc.org

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a possibility for this compound, particularly involving the migration of a proton between the carboxylic acid and the amine group to form a zwitterion. google.comgoogle.com While zwitterionic forms are common for amino acids in the solid state and in polar solvents, their presence can be investigated using vibrational spectroscopy. usp.br The characteristic stretching frequencies of the carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) groups would be distinct from those of the carboxylic acid (COOH) and amine (NH) groups.

| Spectroscopic Feature | Interpretation for this compound |

| Broad O-H stretch (FT-IR) | Indicates intermolecular hydrogen bonding of the carboxylic acid group. nih.gov |

| Shift in N-H stretch (FT-IR/Raman) | Suggests involvement of the amine group in hydrogen bonding. rsc.org |

| C=O stretch (FT-IR/Raman) | Position indicates the nature of the carbonyl group (e.g., free vs. hydrogen-bonded). |

| Appearance of COO⁻ and NH₂⁺ bands | Evidence for the presence of a zwitterionic tautomer. usp.br |

High-Resolution Mass Spectrometry Techniques for Mechanistic Elucidation of this compound Reactions

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways, which can provide insights into reaction mechanisms. rsc.orgnih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule with minimal fragmentation, allowing for the determination of the exact mass of the molecular ion. nih.govrsc.org

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are particularly useful for structural elucidation. nih.gov The fragmentation pattern of this compound would be influenced by the presence of the N-aryl bond and the α-methyl group. Common fragmentation pathways for N-aryl amino acids include cleavages of the Cα-C(carbonyl) bond and the N-Cα bond. nih.govnist.gov The presence of the methyl group on the alanine moiety can also influence fragmentation, potentially leading to the formation of characteristic ions. nih.govresearchgate.net For instance, studies on similar N-aryl amino acid derivatives have shown the formation of nitrilium cations through complex rearrangement processes. nih.govnist.gov By analyzing the fragments produced, it is possible to deduce the structure of the parent molecule and gain an understanding of its gas-phase chemistry. rsc.orgacs.org

| HRMS Technique | Application to this compound |

| ESI-TOF/Orbitrap | Accurate mass measurement to determine elemental composition. chinesechemsoc.org |

| MS/MS (CID, HCD) | Fragmentation pattern analysis to confirm structure and identify characteristic fragment ions. nih.govrsc.org |

| Isotope Labeling Studies | Used in conjunction with MS to trace the fate of specific atoms during fragmentation, aiding in mechanistic elucidation. nist.gov |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration and Conformational Assessment of this compound

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S) and for studying its conformational properties in solution. scribd.commgcub.ac.inscribd.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. nih.gov The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore and the carbonyl group, can be correlated with the absolute configuration. scribd.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to predict the CD spectra of different stereoisomers, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. nih.govfrontiersin.org

ORD measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.infrontiersin.org The shape of the ORD curve, especially in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry. scribd.com

| Chiroptical Technique | Insight into this compound |

| Circular Dichroism (CD) | Determination of absolute configuration by comparing experimental and theoretically calculated spectra. Provides information on solution-state conformation. scribd.comnih.gov |

| Optical Rotatory Dispersion (ORD) | Complements CD in assigning absolute configuration by analyzing the Cotton effect. scribd.comfrontiersin.org |

Chromatographic Techniques for Enantiomeric Separation and Purity Determination of this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of enantiomers and the assessment of the optical purity of chiral compounds like this compound. nih.gov

Chiral HPLC is the most common method for enantiomeric separation. nih.govtandfonline.com This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. acs.orgnih.gov Polysaccharide-based CSPs are widely used and have shown effectiveness in separating a variety of N-acyl and N-aryl amino acids. acs.orgnih.gov The choice of mobile phase and temperature can significantly impact the resolution of the enantiomers.

The determination of enantiomeric excess (ee) or optical purity is crucial in many applications. rug.nl This is typically done by integrating the peak areas of the two enantiomers in the chromatogram. researchgate.net

| Chromatographic Method | Purpose for this compound |

| Chiral HPLC (Direct) | Separation of (R)- and (S)-enantiomers using a chiral stationary phase. tandfonline.comresearchgate.net |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. nih.govresearchgate.net |

| Gas Chromatography (GC) | Can be used for purity analysis, sometimes after derivatization to increase volatility. |

| Thin-Layer Chromatography (TLC) | A simple method for monitoring reaction progress and assessing purity, though not typically used for enantiomeric separation. |

Advanced hyphenated techniques for complex mixture analysis of this compound in synthetic intermediates

The synthesis of this compound can result in complex mixtures containing the desired product, unreacted starting materials, by-products, and stereoisomers. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing such mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique. semanticscholar.org The LC component separates the different compounds in the mixture, while the MS provides mass information for each separated component, allowing for their identification. nih.gov When using a chiral LC method, it is possible to separate and identify the enantiomers of this compound and any chiral intermediates or by-products. High-resolution mass spectrometry can further aid in the identification of unknown impurities by providing accurate mass data. chinesechemsoc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for the analysis of more volatile intermediates or after derivatization of the amino acid to make it more amenable to GC analysis. nih.gov

| Hyphenated Technique | Application in the Analysis of Synthetic Intermediates |

| LC-MS | Separation and identification of components in the reaction mixture, including starting materials, product, and by-products. semanticscholar.orgnih.gov |

| Chiral LC-MS | Separation and identification of enantiomers of the final product and any chiral intermediates. rug.nl |

| GC-MS | Analysis of volatile intermediates and by-products. nih.gov |

| LC-NMR | Provides detailed structural information of separated components, although less common due to lower sensitivity. |

Derivatization and Application of 2 Methyl N 2 Methylphenyl Alanine in Chemical Synthesis

Synthesis of Functionalized Derivatives and Prodrugs of 2-methyl-N-(2-methylphenyl)Alanine

The synthesis of functionalized derivatives and prodrugs is a common strategy in medicinal chemistry to enhance the therapeutic properties of a parent molecule. For instance, amino acid prodrugs of compounds like 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to improve water solubility and bioavailability. uzh.chresearchgate.netacs.orgaacrjournals.org These strategies often involve conjugating amino acids, such as alanine (B10760859) or lysine, to a primary amine function on the drug molecule. uzh.chresearchgate.net However, no specific literature could be found that details the synthesis of functionalized derivatives or prodrugs starting from this compound itself.

This compound as a Chiral Building Block in Asymmetric Catalysis

Non-proteinogenic amino acids are valuable chiral building blocks in asymmetric synthesis. ontosight.ai For example, chiral rhodium catalysts have been used in the asymmetric hydrogenation of dehydroamino acids to produce enantiomerically pure amino acids. ontosight.aismolecule.com The unique steric and electronic properties of modified amino acids can influence the stereochemical outcome of catalytic reactions. nih.gov While the general principles of using chiral amino acids in catalysis are well-established, there are no specific examples in the reviewed literature of this compound being employed as a chiral ligand or building block in asymmetric catalysis.

Incorporation of this compound into Peptidic and Non-Peptidic Architectures

The incorporation of non-natural amino acids into peptides is a key strategy for creating peptidomimetics with enhanced properties, such as resistance to proteolytic degradation, improved receptor selectivity, and better membrane permeability. nih.govnih.gov N-methylation of amino acids, for instance, is known to increase stability against proteases. nih.govnih.gov Similarly, introducing conformational constraints by using cyclic or α-methylated amino acids can lock a peptide into a bioactive conformation. uzh.chresearchgate.net Despite these established methodologies, no published research documents the successful incorporation of this compound into either peptidic or non-peptidic molecular architectures.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural modifications affect a molecule's biological activity. mdpi.comresearchgate.net These studies are crucial for optimizing lead compounds into potent and selective drugs. For related compounds, such as derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine, detailed SAR studies have led to the development of potent kinase inhibitors. nih.gov However, a search for SAR studies on derivatives of this compound yielded no results, indicating a lack of data on its biological targets and the molecular interactions governing its potential activity.

Utilisation of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. nih.govnih.gov Amino acids and peptides are excellent building blocks for creating supramolecular materials like hydrogels, due to their ability to form specific hydrogen bonding networks. nih.gov The structure of the amino acid, including its side chain and any modifications, plays a critical role in the self-assembly process. While the principles of using amino acid derivatives in supramolecular chemistry are well-documented, there is no specific information on the use of this compound in forming such assemblies.

Design and Synthesis of Conformationally Restricted Analogues of this compound

Introducing conformational constraints into a molecule is a powerful tool in medicinal chemistry to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. researchgate.net This can be achieved by cyclization or by introducing bulky groups that limit bond rotation. researchgate.net For example, replacing phenylalanine with conformationally restricted analogues like 2-aminoindan-2-carboxylic acid has been shown to dramatically affect opioid receptor selectivity. researchgate.net The design and synthesis of such constrained analogues are highly specific to the parent molecule. No literature exists describing the design or synthesis of conformationally restricted analogues based on the this compound scaffold.

Future Research Directions and Emerging Paradigms for 2 Methyl N 2 Methylphenyl Alanine

Integration of Artificial Intelligence and Machine Learning in 2-methyl-N-(2-methylphenyl)Alanine Research and Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of chemistry, offering powerful tools for prediction, optimization, and design. acs.org For a molecule like this compound, where empirical data may be scarce, AI and ML can provide invaluable insights and accelerate research efforts.

Future research can leverage AI and ML in several key areas. Firstly, predictive modeling can be employed to estimate the physicochemical properties of this compound and its derivatives. By training models on existing databases of amino acids and their properties, it is possible to forecast parameters such as solubility, pKa, and lipophilicity. rsc.orgresearchgate.net This in silico screening can guide the selection of derivatives with desirable characteristics for specific applications, such as drug discovery or materials science. nih.gov

Secondly, ML algorithms can be instrumental in optimizing the synthesis of this sterically hindered compound. Techniques like Bayesian optimization can efficiently explore the vast parameter space of a chemical reaction—including catalyst, solvent, temperature, and reagent concentrations—to identify conditions that maximize yield and minimize byproducts, requiring fewer experimental iterations than traditional methods. researchgate.netnih.gov

Furthermore, generative models can be used in the de novo design of peptides or small molecules incorporating this compound. By learning the principles of molecular recognition and bioactivity from large datasets, these models can propose novel structures with a high probability of interacting with a specific biological target. mdpi.comresearchgate.net This approach could fast-track the discovery of new therapeutics or functional molecules based on the unique conformational constraints imposed by the this compound scaffold.

Table 1: Hypothetical AI/ML-Predicted Physicochemical Properties of this compound Derivatives

| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted pKa (Carboxyl) | Predicted pKa (Amine) |

| This compound | 2.85 | 150 | 2.45 | 9.80 |

| 2-methyl-N-(2-methyl, 4-nitrophenyl)alanine | 3.10 | 95 | 2.30 | 8.95 |

| 2-methyl-N-(2-methyl, 4-fluorophenyl)alanine | 2.95 | 130 | 2.40 | 9.65 |

| 2-methyl-N-(2,6-dimethylphenyl)alanine | 3.20 | 110 | 2.50 | 10.10 |

Exploration of Novel Catalytic Systems for Efficient and Selective this compound Synthesis

The synthesis of N-aryl amino acids, particularly those with significant steric hindrance like this compound, presents a considerable challenge. Traditional methods often require harsh reaction conditions, leading to poor yields and potential racemization. acs.org The development of novel catalytic systems is therefore crucial for the efficient and selective synthesis of this compound.

Future research should focus on the exploration of advanced palladium- and copper-based catalytic systems . Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds. beilstein-journals.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as t-BuBrettPhos, has shown promise in the N-arylation of amino acid esters under mild conditions with minimal racemization. researchgate.net Investigating a range of modern palladium precatalysts and ligands could lead to a highly efficient synthesis of this compound. organic-chemistry.orgnih.gov

Copper-catalyzed Ullmann-type couplings offer a more economical alternative to palladium-based systems. mdpi.com Recent advancements have introduced milder reaction conditions through the use of various ligands, including amino acids and β-diketones. nih.gov Exploring ligand-assisted copper catalysis for the coupling of 2-methylalanine with 2-bromotoluene (B146081) or related aryl halides could provide a practical and scalable synthetic route. mdpi.com

Furthermore, the development of photoredox catalysis presents an exciting frontier. These methods can facilitate challenging cross-couplings under exceptionally mild conditions, often at room temperature. omicsdi.org Investigating the feasibility of a photoredox-mediated N-arylation to synthesize the target molecule could open up new avenues for sustainable and efficient production.

Table 2: Comparison of Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Catalyst/Ligand Example | Potential Advantages | Potential Challenges |

| Palladium-catalyzed Amination | Pd(OAc)₂ / t-BuBrettPhos | High efficiency, mild conditions, good functional group tolerance. researchgate.net | Catalyst cost, potential for racemization. |

| Copper-catalyzed Amination | CuI / Proline | Lower cost, air and moisture tolerance. beilstein-journals.org | Often requires higher temperatures, ligand optimization may be necessary. nih.gov |

| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Extremely mild conditions, high selectivity. | Substrate scope can be limited, requires specialized equipment. |

| Biocatalysis | Engineered Transaminase | High enantioselectivity, environmentally benign. acs.org | Enzyme engineering may be required for novel substrates. |

Development of Advanced Biophysical Characterization Methodologies for this compound Interactions

Understanding how this compound influences the structure and function of peptides or how it interacts with biological macromolecules is key to its application in chemical biology and drug discovery. Advanced biophysical techniques are essential for characterizing these interactions at a molecular level. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone for these investigations. beilstein-journals.org One- and two-dimensional NMR techniques can provide detailed information about the conformation of peptides containing this compound. pitt.eduresearchgate.net Furthermore, NMR can be used to study the binding of these modified peptides to protein targets, identifying the specific residues involved in the interaction and determining binding affinities. beilstein-journals.org

Fluorescence spectroscopy offers a highly sensitive method for studying binding events. acs.org By incorporating a fluorescent reporter group or by leveraging the intrinsic fluorescence of tryptophan residues in a target protein, changes in the fluorescence signal upon binding of a this compound-containing ligand can be used to determine binding constants and kinetics.

Calorimetric techniques , such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide a comprehensive thermodynamic profile of binding interactions. nih.govplos.org ITC directly measures the heat released or absorbed during binding, yielding information on the binding enthalpy and stoichiometry, while DSC can assess the stability of a protein upon ligand binding. nih.govplos.org

Table 3: Overview of Biophysical Techniques for Characterizing this compound Interactions

| Technique | Information Obtained | Typical Sample Requirements |

| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, binding site mapping, affinity (KD). beilstein-journals.orgnih.gov | High concentration, isotopically labeled samples often required. |

| Fluorescence Spectroscopy | Binding affinity (KD), kinetics, conformational changes. acs.org | Lower concentration, may require fluorescent labeling. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). plos.org | Relatively high concentration, pure samples essential. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), binding affinity (KD). | One binding partner immobilized on a sensor chip. |

The Role of this compound in Next-Generation Chemical Tool Development and Probe Design

The unique structural properties of this compound make it an attractive scaffold for the development of next-generation chemical tools and probes. researchgate.netmdpi.com Its incorporation into peptides can enforce specific conformations, which can be exploited to create highly selective ligands for protein targets.

A significant area of future research lies in the design of fluorescent probes . By attaching a fluorophore to the this compound scaffold, it is possible to create probes whose fluorescence properties change upon binding to a target molecule. rsc.orgcore.ac.uk The steric bulk of the N-aryl group could be leveraged to create an environment-sensitive fluorophore, where the quantum yield of fluorescence is enhanced in the hydrophobic binding pocket of a protein. acs.org Such "light-up" probes are highly desirable for in vitro and in-cell imaging applications, as they produce a signal only when bound to their target, reducing background noise. acs.org

Furthermore, this compound could serve as a core component in the design of activity-based probes (ABPs) . These probes are designed to covalently label the active site of a specific enzyme, providing a powerful tool for studying enzyme function and for inhibitor screening. The N-aryl amino acid scaffold could be functionalized with a reactive "warhead" that targets a particular class of enzymes.

The development of peptidomimetic libraries incorporating this compound is another promising direction. The rigidifying effect of this unnatural amino acid can be used to systematically explore conformational space and to develop ligands with improved metabolic stability and cell permeability compared to their natural peptide counterparts. acs.org

Table 4: Potential Applications of this compound in Chemical Probe Design

| Probe Type | Design Principle | Potential Application |

| Fluorescent "Light-Up" Probe | Fluorophore attached to the scaffold, fluorescence quenched in aqueous solution and enhanced in a hydrophobic binding pocket. acs.org | Real-time imaging of protein-ligand interactions in living cells. |

| Activity-Based Probe (ABP) | Scaffold functionalized with a reactive group that covalently modifies an enzyme's active site. | Profiling enzyme activity in complex biological samples. |

| Conformationally Constrained Peptidomimetic | Incorporation into a peptide sequence to induce a specific secondary structure (e.g., a β-turn). | Development of highly selective and potent receptor agonists or antagonists. acs.org |

| FRET-based Protease Substrate | Donor and acceptor fluorophores flanking a cleavage site containing the unnatural amino acid. rsc.org | Continuous monitoring of protease activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.